3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes a furan ring, a chromenone moiety, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the bromination of a phenyl derivative, followed by a series of condensation and cyclization reactions to form the final furochromenone structure. Specific reagents and catalysts, such as Lewis acids, may be employed to facilitate these transformations .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis could be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials, such as liquid crystals and organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares a similar bromophenyl group but differs in its core structure, leading to distinct properties and applications.
4-(4-bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group, but with a thiazole ring, which imparts different chemical and biological characteristics.
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H13BrO3 |
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Molecular Weight |
417.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H13BrO3/c24-16-8-6-15(7-9-16)20-13-26-21-12-22-18(10-19(20)21)17(11-23(25)27-22)14-4-2-1-3-5-14/h1-13H |
InChI Key |
QHMPEMRCXPOPHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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